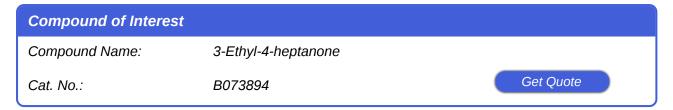


An In-depth Technical Guide to 3-Ethyl-4heptanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanone, with the CAS number 1528-25-2, is an organic compound with the chemical formula C9H18O.[1][2] It is a nine-carbon aliphatic ketone that presents as a liquid and finds utility in various organic synthesis applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Ethyl-4-heptanone** is presented in the table below. While specific experimental data for some properties of **3-Ethyl-4-heptanone** are not readily available in the literature, data for the closely related compound **3-Heptanone** is included for reference.



Property	Value	Reference Compound: 3- Heptanone
CAS Number	1528-25-2	106-35-4
Molecular Formula	C9H18O	C7H14O
Molecular Weight	142.24 g/mol [3]	114.19 g/mol
Physical State	Liquid	Colorless Liquid
Boiling Point	Data not available	146-149 °C
Melting Point	Data not available	-39 °C
Density	Data not available	0.818 g/mL at 25 °C
Solubility	Data not available	3.3 g/L in water (20 °C)
Flash Point	Data not available	106 °F

Synthesis of 3-Ethyl-4-heptanone

The primary synthetic route to **3-Ethyl-4-heptanone** involves the oxidation of its corresponding secondary alcohol, **3-ethyl-4-heptanol**. This transformation can be achieved using various oxidizing agents, with chromic acid, Dess-Martin periodinane, and Swern oxidation being common methods.

Experimental Protocol: Oxidation of 3-Ethyl-4-heptanol using Swern Oxidation

This protocol is based on the general principles of Swern oxidation, a reliable method for the synthesis of ketones from secondary alcohols.

Materials:

- 3-Ethyl-4-heptanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)



- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Separatory funnel
- Round-bottom flasks
- Magnetic stirrer and stir bar
- Ice bath
- · Dry ice/acetone bath

Procedure:

- Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
- Addition of the Alcohol: Slowly add a solution of 3-ethyl-4-heptanol (1.0 equivalent) in anhydrous DCM to the activated DMSO solution. Maintain the temperature at -78 °C during the addition. Stir the reaction mixture for 30-45 minutes.
- Quenching the Reaction: Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture.
 Allow the mixture to warm to room temperature while stirring.
- Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate
 the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of
 sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium
 sulfate.

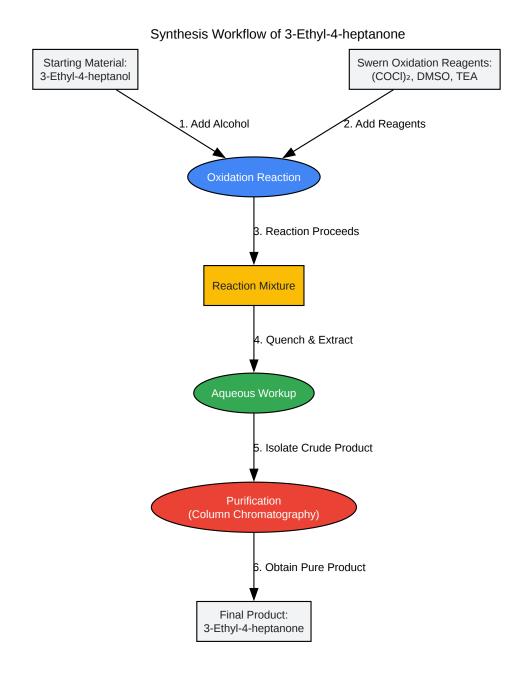


• Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Ethyl-4-heptanone**. A typical yield for this reaction is approximately 78%.[4]

Signaling Pathways and Experimental Workflows

The synthesis of **3-Ethyl-4-heptanone** via oxidation of 3-ethyl-4-heptanol represents a straightforward chemical transformation. The logical workflow for this synthesis is depicted below.





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Caption: Synthesis workflow for 3-Ethyl-4-heptanone.

Spectral Data



While a dedicated, published spectrum for **3-Ethyl-4-heptanone** is not readily available in all databases, spectral information can be found in specialized repositories. PubChem lists the availability of 1H NMR, 13C NMR, and mass spectrometry data for this compound.[3] Researchers are advised to consult chemical databases such as SpectraBase for detailed spectral information.

Safety Information

Detailed safety information, including hazard classifications and handling precautions for **3-Ethyl-4-heptanone**, is not extensively documented in publicly available sources. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

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